molecular formula C10H11NO3S2 B504588 Ethyl 3-isothiocyanato-4-methoxyphenyl sulfone

Ethyl 3-isothiocyanato-4-methoxyphenyl sulfone

Cat. No.: B504588
M. Wt: 257.3g/mol
InChI Key: FJLYGPAKGYDWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-isothiocyanato-4-methoxyphenyl sulfone is a useful research compound. Its molecular formula is C10H11NO3S2 and its molecular weight is 257.3g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3S2

Molecular Weight

257.3g/mol

IUPAC Name

4-ethylsulfonyl-2-isothiocyanato-1-methoxybenzene

InChI

InChI=1S/C10H11NO3S2/c1-3-16(12,13)8-4-5-10(14-2)9(6-8)11-7-15/h4-6H,3H2,1-2H3

InChI Key

FJLYGPAKGYDWCF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)N=C=S

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(ethylsulfonyl)-2-methoxyaniline (15.6 g, 72.5 mmol) in dichloromethane (100 mL) was added dropwise over 1 h to a stirred solution of thiophosgene (9 g, 78.0 mmol) in dichloromethane (300 mL) at RT. After the addition was complete, the reaction was stirred for 2 h. Subsequently, saturated aqueous sodium bicarbonate (200 mL) was added, and the reaction was stirred for an additional 1 h. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (18.6 g, 72.4 mmol) as a tan solid. 1H NMR (400 MHz, d6-DMSO): δ 7.78 (dd, J1=2.2, J2=8.8, 1H), 7.71 (d, J=2.2, 1H), 7.35 (d, J=8.8, 1H), 3.95 (s, 3H), 3.22 (q, J=7.4, 2H), 1.02 (t, J=7.3, 3H).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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